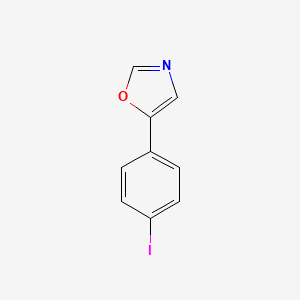

5-(4-Iodophenyl)-1,3-oxazole

Übersicht

Beschreibung

“5-(4-Iodophenyl)-1,3-oxazole” is likely a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(4-Iodophenyl)” part suggests that an iodophenyl group is attached to the 5th position of the oxazole ring .

Synthesis Analysis

While specific synthesis methods for “5-(4-Iodophenyl)-1,3-oxazole” were not found, related compounds such as N-aryl-β-alanine derivatives have been synthesized using carbohydrazides of N-substituted β-amino acids . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis

The molecular structure of “5-(4-Iodophenyl)-1,3-oxazole” would likely involve an oxazole ring with a 4-iodophenyl group attached at the 5th position .Wissenschaftliche Forschungsanwendungen

Summary of the Application

In the ocean, prokaryote respiration rates dominate the oxidation of organics. To overcome difficulties in measuring these rates, proxies for microbial respiration rates have been proposed, such as the in vitro and in vivo estimation of electron transport system rates (ETS) based on the reduction of tetrazolium salts .

Methods of Application or Experimental Procedures

INT is the most commonly applied tetrazolium salt, although it is toxic on time scales of less than 1 h for prokaryotes. This toxicity invalidates the interpretation of the rate of in vivo INT reduction to formazan as a proxy for oxygen consumption rates .

Results or Outcomes

The researchers found that with aquatic bacteria, the amount of reduced INT showed excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .

Application 2: Enhancing Chemiluminescence for Cancer Cell Detection

Summary of the Application

4-Iodophenol is an aromatic organic compound that is used to enhance chemiluminescence, a process that emits light as a result of a chemical reaction. This property is particularly useful in the detection of cancer cells .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific type of cancer cells being detected and the specific chemiluminescent assay being used. Typically, the 4-Iodophenol would be added to a solution containing the cancer cells, and the resulting chemiluminescence would be measured using a specialized detector .

Results or Outcomes

The use of 4-Iodophenol to enhance chemiluminescence can improve the sensitivity and specificity of cancer cell detection, potentially leading to earlier and more accurate diagnoses .

Application 3: Electrochemiluminescence for Biosensing Applications

Summary of the Application

Perylene and its derivatives, as classical organic polycyclic aromatic hydrocarbon (PAH) ECL materials, have attracted extensive attention due to their excellent photoelectric activity and good structural controllability .

Methods of Application or Experimental Procedures

In this work, perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

Results or Outcomes

The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . Moreover, the ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L−1 with a detection limit of 0.96 nmol L−1 .

Eigenschaften

IUPAC Name |

5-(4-iodophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNHGFUGOEXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Iodophenyl)-1,3-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

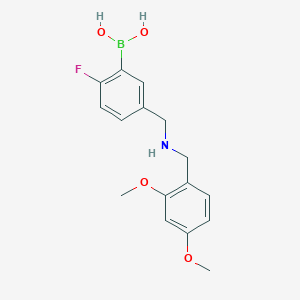

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1458651.png)